3-Ethyl-1H-pyrazol-5(4H)-one
Overview
Description
3-Ethyl-1H-pyrazol-5(4H)-one is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazoles are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry for drug development.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which offers high regioselectivity and yields ranging from 71-92% . Another approach is the 3+2 annulation method, where (E)-ethyl 2-benzylidene-3-oxobutanoate reacts with phenylhydrazine hydrochloride in acetic acid to produce substituted pyrazoles . Additionally, a one-pot three-component synthesis has been reported, utilizing aromatic aldehydes, ethyl acetoacetate, and phenylhydrazine/hydrazine hydrate catalyzed by 2-hydroxy ethylammonium propionate under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic methods and single-crystal X-ray diffraction. For instance, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray diffraction, revealing the dihedral angles between the pyrazole ring and adjacent benzene rings . Similarly, the non-symmetric disordered tetramer of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole was analyzed using X-ray structure and solid-state NMR measurements .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to their reactive sites. For example, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s is achieved through the condensation reaction of aromatic aldehydes with ethyl acetoacetate and phenylhydrazine/hydrazine hydrate . The reactivity of the pyrazole ring allows for the formation of diverse compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, for example, is stabilized by intermolecular C-H···O interactions and C-H···π interactions, which can affect the compound's solubility and stability . Theoretical calculations, such as density functional theory (DFT), are often used to predict and analyze these properties, as seen in the study of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : 3-Ethyl-1H-pyrazol-5(4H)-one derivatives have been synthesized through various chemical reactions. For instance, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate involved a condensation reaction using ethyl acetoacetate. This compound's structure was confirmed through techniques like single-crystal X-ray diffraction and density functional theory calculations (Viveka et al., 2016).
Crystallographic Studies : Crystal structure and biological evaluation of derivatives of this compound, such as novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol, have been conducted. These studies include spectroscopic characterization and X-ray crystal diffraction analysis (Zheng et al., 2010).
Coordination Polymers and Chemical Properties
Coordination Polymers : Research has been conducted on the structural diversity of d10 metal coordination polymers constructed from derivatives of this compound. These studies have implications in understanding the molecular geometry and electronic structure-properties of these molecules (Cheng et al., 2017).
Chemical Analysis and Properties : Detailed analysis of compounds like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a derivative of this compound, has been performed. This includes synthesis, characterization, antioxidant properties, and DFT calculations, providing insights into the chemical properties and potential applications of these compounds (Naveen et al., 2021).
Biological Evaluations
Antimicrobial Activity : Studies have shown the synthesis and antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines from derivatives of this compound. These compounds have been evaluated for their potential as fluorescence probes in biological imaging and for significant antibacterial and antifungal activities (Banoji et al., 2022).
- 1H-pyrazol-5(4H)-one, like 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, exhibit the potential to suppress lung cancer cell growth through mechanisms such as cell cycle arrest and autophagy (Zheng et al., 2010).
Miscellaneous Applications
Chemical Reactions and Processes : The molecule has been used in various chemical reactions and synthesis processes, demonstrating its versatility in organic chemistry. For example, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to give mixtures of regioisomeric 3- and 5-substituted pyrazoles highlights its utility in creating diverse chemical structures (Mikhed’kina et al., 2009).
Solid State Chemistry and Spectroscopy : The compound's use in solid-state chemistry and spectroscopy has been explored. For instance, studies on the structure of a non-symmetric disordered tetramer of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole elucidate its dynamic and static properties, contributing to the understanding of molecular interactions in solid states (Claramunt et al., 2006).
Safety and Hazards
properties
IUPAC Name |
3-ethyl-1,4-dihydropyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-2-4-3-5(8)7-6-4/h2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZOUSZEPXLSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564043 | |
Record name | 5-Ethyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35087-28-6 | |
Record name | 5-Ethyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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